

Latamoxef Sodium: A Comprehensive Technical Review of its Antibacterial Activity and Pharmacokinetics

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Compound of Interest

Compound Name: Latamoxef sodium

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Introduction

Latamoxef sodium, a synthetic oxacephem antibiotic, has garnered renewed interest in an era of mounting antimicrobial resistance. Structurally related to the cephalosporins, latamoxef exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria. Its stability in the presence of many β -lactamase enzymes further enhances its clinical utility. This technical guide provides an in-depth review of the antibacterial activity and pharmacokinetic profile of **latamoxef sodium**, supported by experimental methodologies and visual representations of key processes.

Antibacterial Activity

Latamoxef sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.^[1] This is achieved through the acylation of penicillin-binding proteins (PBPs), enzymes crucial for the final stages of peptidoglycan synthesis.^[1] This disruption of cell wall integrity leads to cell lysis and death.

The in vitro activity of **latamoxef sodium** has been evaluated against a wide range of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC)

values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Gram-Negative Bacteria

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Escherichia coli	0.5	0.125 - 0.5
Klebsiella pneumoniae	0.5	≤ 0.5
Proteus species	-	< 1.0
Morganella morganii	-	< 1.0
Haemophilus influenzae	-	< 1.0
Neisseria gonorrhoeae	-	< 1.0
Neisseria meningitidis	-	< 1.0
Salmonella species	-	< 1.0
Pseudomonas aeruginosa	8 - 32	≥ 64

Data compiled from multiple sources.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 2: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Gram-Positive Bacteria

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Staphylococcus aureus (penicillin-sensitive)	-	4 - 16
Staphylococcus aureus (penicillin-resistant)	-	4 - 16
Staphylococcus aureus (methicillin-resistant)	-	> 64
Streptococcus pneumoniae	-	1 - 3
Streptococcus pyogenes	-	1 - 3
Enterococci	-	≥ 64

Data compiled from multiple sources.[2]

Table 3: In Vitro Antibacterial Activity of **Latamoxef Sodium** Against Anaerobic Bacteria

Organism	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Bacteroides fragilis group	4	64
Clostridium perfringens	-	-
Peptostreptococcus species	-	-

Data compiled from multiple sources.[5]

Latamoxef has demonstrated notable stability against a variety of β -lactamases, including those produced by *Bacteroides fragilis*.[4] However, resistance can emerge through mechanisms such as decreased permeability of the bacterial outer membrane and alterations in penicillin-binding proteins.

Pharmacokinetics

Latamoxef sodium is administered intravenously or intramuscularly as it is not absorbed orally.[2] Following administration, it is distributed in the body and is primarily excreted

unchanged by the kidneys.

Table 4: Pharmacokinetic Parameters of **Latamoxef Sodium** in Adults

Parameter	Value
Bioavailability (IM)	92%
Peak Plasma Concentration (500 mg IM)	18 - 22 mg/L
Time to Peak Concentration (IM)	1.2 - 1.3 hours
Half-life (Terminal)	2.4 - 2.7 hours
Plasma Clearance	87.0 mL/min
Volume of Distribution (steady state)	210 mL/kg
Protein Binding	40%
Urinary Excretion (24h post-IV dose)	72%

Data compiled from multiple sources.[\[2\]](#)[\[6\]](#)

Pharmacokinetic parameters in pediatric populations can vary with age and development. For instance, in neonates receiving 50 mg/kg every 12 hours, peak serum concentrations are approximately 105 µg/mL after the first dose and 128 µg/mL at steady state.[\[2\]](#)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

The agar dilution method is a standardized technique to determine the MIC of an antimicrobial agent against a specific bacterium.

Protocol:

- Preparation of Antimicrobial Stock Solution: A stock solution of **latamoxef sodium** is prepared at a known concentration.

- **Serial Dilutions:** A series of twofold dilutions of the stock solution are prepared to create a range of concentrations.
- **Incorporation into Agar:** Each dilution is incorporated into molten Mueller-Hinton agar and poured into petri dishes. A control plate without the antibiotic is also prepared.
- **Inoculum Preparation:** The bacterial isolate to be tested is grown in a suitable broth to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
- **Inoculation:** A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including the control.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
- **Reading of Results:** The MIC is determined as the lowest concentration of **latamoxef sodium** that completely inhibits visible bacterial growth.

Pharmacokinetic Study in Humans

Determining the pharmacokinetic profile of a drug like **latamoxef sodium** in humans involves the following general steps:

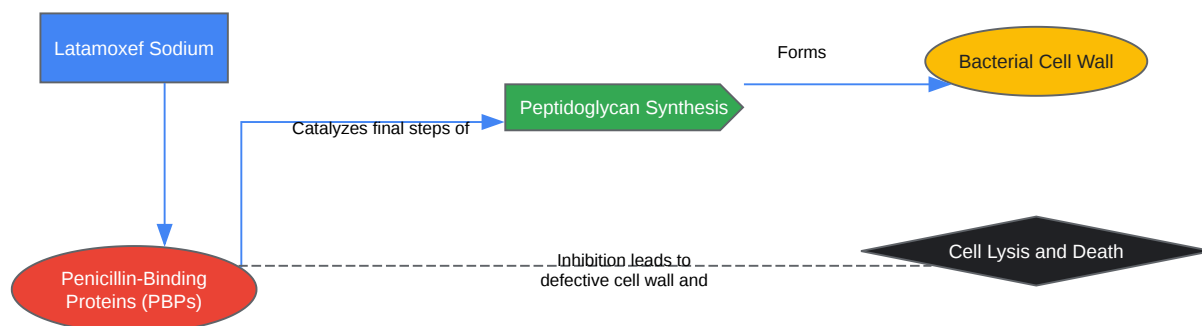
Protocol:

- **Subject Recruitment:** Healthy adult volunteers are recruited for the study.
- **Drug Administration:** A single intravenous or intramuscular dose of **latamoxef sodium** is administered to each subject.
- **Blood Sampling:** Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
- **Plasma Separation:** Plasma is separated from the blood samples by centrifugation.
- **Drug Concentration Analysis:** The concentration of **latamoxef sodium** in the plasma samples is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

- **Pharmacokinetic Analysis:** The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including half-life, clearance, and volume of distribution, using appropriate pharmacokinetic modeling software.

Visualizations

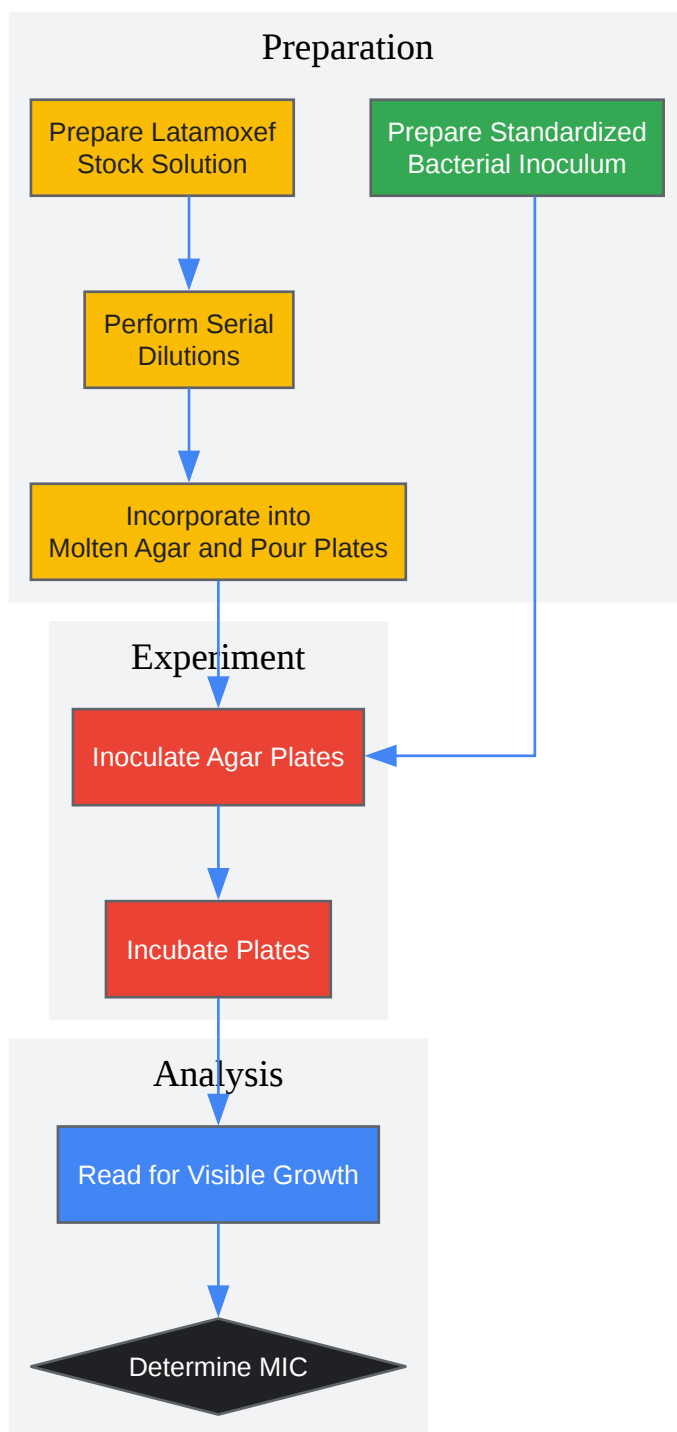
Mechanism of Action of Latamoxef Sodium



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Caption: Mechanism of action of **latamoxef sodium**.

Experimental Workflow for MIC Determination by Agar Dilution



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Caption: Workflow for MIC determination by agar dilution.

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